4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine
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Overview
Description
4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine is a compound that features an azetidine ring attached to a cyclohexane ring with a methyl group and an amine group Azetidines are four-membered nitrogen-containing heterocycles known for their significant strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine typically involves the formation of the azetidine ring followed by its attachment to the cyclohexane ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors. The process typically includes the formation of the azetidine ring, followed by functionalization and attachment to the cyclohexane ring. The use of high-throughput synthesis and optimization of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the azetidine ring.
Scientific Research Applications
4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring known for its reactivity and use in organic synthesis.
Oxetane: A four-membered oxygen-containing ring with similar strain and reactivity characteristics.
Pyrrolidine: A five-membered nitrogen-containing ring with less strain but significant biological activity.
Uniqueness
4-(Azetidin-1-yl)-4-methylcyclohexan-1-amine is unique due to its combination of the azetidine ring with a cyclohexane ring, providing a distinct structural framework that can be exploited for various applications. Its unique reactivity and potential biological activities make it a valuable compound in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
4-(azetidin-1-yl)-4-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(12-7-2-8-12)5-3-9(11)4-6-10/h9H,2-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXQDNOPMTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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